
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of a chloro substituent at the second position and a 4-methylpent-3-enyl group at the seventh position of the naphthalene-1,4-dione core
Métodos De Preparación
The synthesis of 2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Alkylation: The 4-methylpent-3-enyl group is introduced via an alkylation reaction. This step involves the use of an appropriate alkylating agent under basic conditions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, safety, and environmental considerations.
Análisis De Reacciones Químicas
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reactions are typically carried out under controlled temperatures and inert atmospheres.
Aplicaciones Científicas De Investigación
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular redox balance.
Comparación Con Compuestos Similares
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione can be compared with other naphthoquinones such as:
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar in structure but with an isopentylamino group instead of the 4-methylpent-3-enyl group.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Contains a hydroxy group and a different alkyl substituent.
1,4-Naphthoquinone: The parent compound without any substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
500217-72-1 |
|---|---|
Fórmula molecular |
C16H15ClO2 |
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
2-chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H15ClO2/c1-10(2)4-3-5-11-6-7-12-13(8-11)16(19)14(17)9-15(12)18/h4,6-9H,3,5H2,1-2H3 |
Clave InChI |
SYWNSADOMRVCLA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CC2=C(C=C1)C(=O)C=C(C2=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
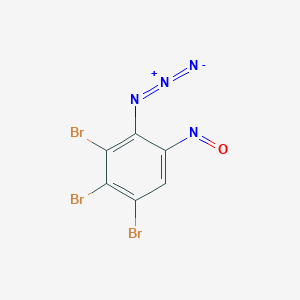
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
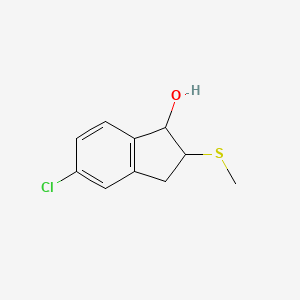
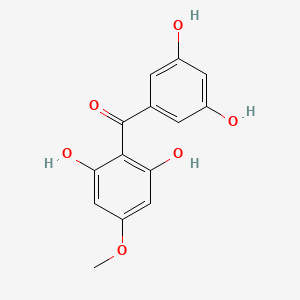
![Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-](/img/structure/B14242504.png)
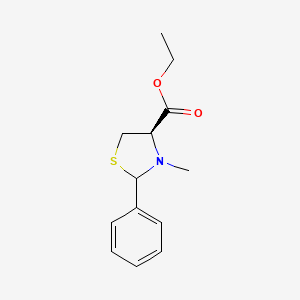

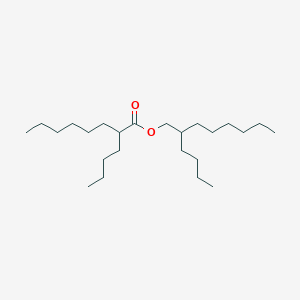
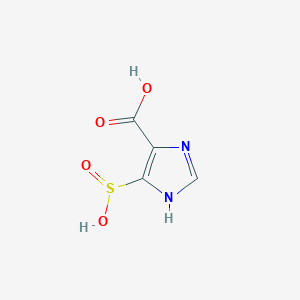
![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)

